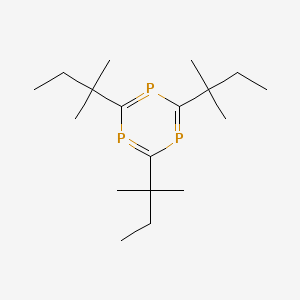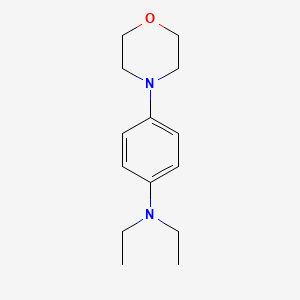![molecular formula C14H20O6P2 B14259586 2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) CAS No. 188903-36-8](/img/structure/B14259586.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is a chemical compound known for its unique structure and properties It contains a 1,3-phenylenebis(oxy) core with two 4-methyl-1,3,2-dioxaphosphinane groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) typically involves the reaction of 1,3-phenylenebis(oxy) with appropriate phosphinane precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve efficient production.
化学反应分析
Types of Reactions
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted phosphinane compounds.
科学研究应用
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a flame retardant.
作用机制
The mechanism of action of 2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, and influencing their reactivity. It may also participate in redox reactions, altering the oxidation state of other compounds and affecting their chemical behavior.
相似化合物的比较
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
- 2,2’-[1,2-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane)
Uniqueness
2,2’-[1,3-Phenylenebis(oxy)]bis(4-methyl-1,3,2-dioxaphosphinane) is unique due to its specific 1,3-phenylenebis(oxy) core, which imparts distinct chemical and physical properties compared to its 1,2- and 1,4-analogues
属性
CAS 编号 |
188903-36-8 |
|---|---|
分子式 |
C14H20O6P2 |
分子量 |
346.25 g/mol |
IUPAC 名称 |
4-methyl-2-[3-[(4-methyl-1,3,2-dioxaphosphinan-2-yl)oxy]phenoxy]-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C14H20O6P2/c1-11-6-8-15-21(17-11)19-13-4-3-5-14(10-13)20-22-16-9-7-12(2)18-22/h3-5,10-12H,6-9H2,1-2H3 |
InChI 键 |
LXMDSVFVSFODGW-UHFFFAOYSA-N |
规范 SMILES |
CC1CCOP(O1)OC2=CC(=CC=C2)OP3OCCC(O3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


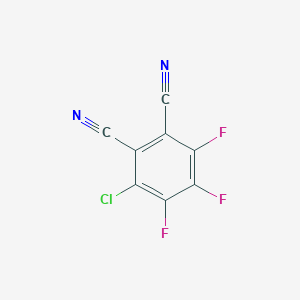
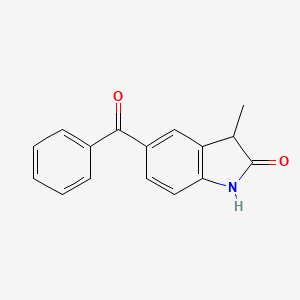
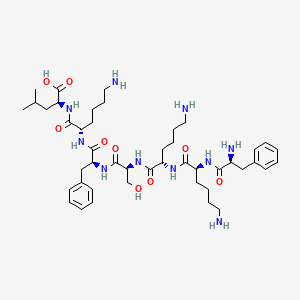
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
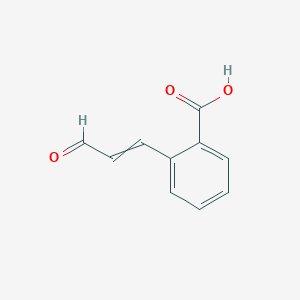
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
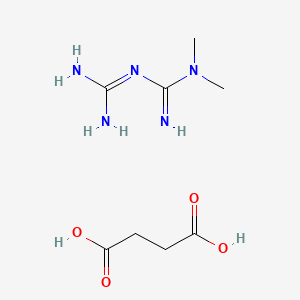
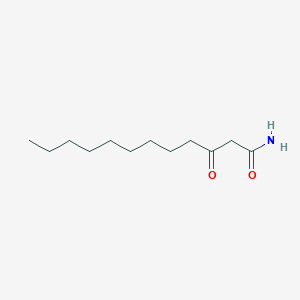
![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
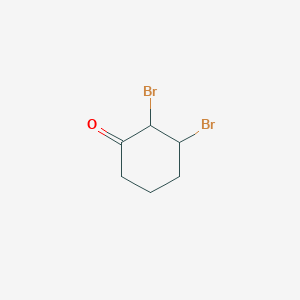
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
